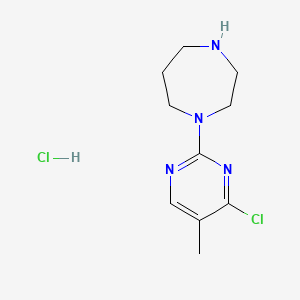

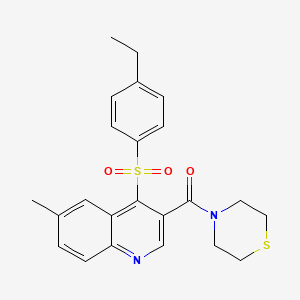

![molecular formula C15H20N2O6S2 B2542136 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 2097941-29-0](/img/structure/B2542136.png)

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dynamic (1)H NMR Spectroscopic Study of the Ring Inversion in N-sulfonyl Morpholines

The research presented in paper focuses on the inversion dynamics of the morpholine ring in N-arylsulfonyl morpholines. The study utilized variable-temperature (1)H NMR spectroscopy to investigate the effect of exocyclic conjugation on the inversion barrier of the morpholine ring. The findings indicated that the free energy barriers ranged from 9.2 to 10.3 kcal mol(-1), with lower values associated with increased conjugation due to substituents with higher electron-withdrawing power. X-ray data confirmed the chair conformation of the six-membered ring and provided insights into the preferred orientation of the sulfonamide group.

Prodrug Forms for the Sulfonamide Group

Paper explores the synthesis and evaluation of various N-acyl derivatives of N-methylsulfonamides as potential prodrug forms, particularly for sulfonamide groups found in carbonic anhydrase inhibitors. The study measured the hydrolysis kinetics of these derivatives and found that maximal stability was achieved at pH around 4. The derivatives were enzymatically hydrolyzed to yield the parent sulfonamide in quantitative amounts. The research suggests that N-acylation of N-methylsulfonamides could be a promising prodrug approach for primary sulfonamides.

N-(2,3-Dichlorophenyl)methanesulfonamide

The molecular structure of N-(2,3-Dichlorophenyl)methanesulfonamide is detailed in paper . The study describes the conformation of the N-H bond and its relationship to the ortho- and meta-chloro substituents. The bond parameters were found to be similar to other methylsulfonanilides, with some differences in bond and torsion angles. The amide H atom's position is noted to be significant for biological activity, and the molecules are packed into chains through N-H...O hydrogen bonding.

Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives

In paper , the synthesis of sulfamoyl-benzamides as selective inhibitors for h-NTPDases is discussed. The sulfonamides were synthesized from chlorosulfonylbenzoic acid, and carboxamides were synthesized using carbodiimide coupling with various biologically relevant substituents. The compounds were screened for their inhibitory activity against h-NTPDase isoforms, which are implicated in several physiological and pathological functions. The study identified potent inhibitors for different h-NTPDase isoforms and conducted molecular docking studies to understand the interactions with the amino acids of the h-NTPDase homology model proteins.

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

Synthesis and Molecular Structure : Research on aromatic sulfonamides, including derivatives similar to "N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide," has focused on their synthesis and the determination of their crystal and molecular structures. Studies have used X-ray molecular structure determination and computational models to examine the conformational behavior of these compounds in various states. Such analysis reveals characteristic structures stabilized via intramolecular hydrogen bonding, highlighting the compound's potential for further chemical and pharmaceutical applications (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Ring Inversion Studies : The inversion of the morpholine ring in N-arylsulfonyl morpholines, which are structurally related to the compound , has been studied using variable-temperature (1)H NMR spectroscopy. These studies provide insights into the effects of exocyclic conjugation on the molecule's dynamics and structure, offering a foundation for designing molecules with desired properties for specific applications (Modarresi-Alam et al., 2009).

Chemical Properties and Applications

Antimicrobial Agents : Derivatives containing the morpholine moiety have been synthesized and tested as antimicrobial agents. The research in this area focuses on developing new molecules with potential pharmacological applications, showcasing the versatility of sulfonamide-based compounds in medicinal chemistry (Sahin et al., 2012).

Enzyme Inhibition : Certain derivatives have been assayed as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentrations. This indicates the potential of such compounds in the development of enzyme inhibitors for therapeutic uses (Supuran, Maresca, Gregáň, & Remko, 2013).

Polymer Synthesis : The compound and its derivatives have been involved in studies related to polymer synthesis, particularly in the development of biodegradable polyesteramides with pendant functional groups. These studies explore the possibilities of using such compounds in creating new materials with specific physical and chemical properties (Veld, Dijkstra, & Feijen, 1992).

Propiedades

IUPAC Name |

N-[(E)-3-methylsulfonylprop-2-enyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S2/c1-24(19,20)12-2-7-16-15(18)13-3-5-14(6-4-13)25(21,22)17-8-10-23-11-9-17/h2-6,12H,7-11H2,1H3,(H,16,18)/b12-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHOLTOKMVOPDC-SWGQDTFXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)